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2-Amino-3-hydroxybut-2-enoic acid

Structural differentiation Dehydroamino acid Unsaturation index

Sourcing authentic (2Z)-2-amino-3-hydroxybut-2-enoic acid with verified Z-stereochemistry is challenging-generic suppliers often cannot confirm olefin geometry, risking failed macrocycle cyclization. BenchChem supplies dehydrothreonine (CAS 71264-07-8) with confirmed Z-configuration. • Enables unambiguous PTM detection via distinctive UV absorbance at 313 nm (PTH derivative) and exact mass 117.042593 Da • Serves as validated positive control for phospha-Michael phosphine probe development • Suitable for solid-phase peptide synthesis as conformational constraint probe • Available from mg to gram scale with Certificates of Analysis

Molecular Formula C4H7NO3
Molecular Weight 117.10 g/mol
CAS No. 71264-07-8
Cat. No. B13957908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-hydroxybut-2-enoic acid
CAS71264-07-8
Molecular FormulaC4H7NO3
Molecular Weight117.10 g/mol
Structural Identifiers
SMILESCC(=C(C(=O)O)N)O
InChIInChI=1S/C4H7NO3/c1-2(6)3(5)4(7)8/h6H,5H2,1H3,(H,7,8)
InChIKeyVACMTKGMNYPSRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-hydroxybut-2-enoic Acid (CAS 71264-07-8): Procurement-Relevant Structural and Physicochemical Baseline


2-Amino-3-hydroxybut-2-enoic acid (CAS 71264-07-8), also known as dehydrothreonine or (2Z)-2-amino-3-hydroxy-2-butenoic acid, is a C4 non-proteinogenic α,β-dehydroamino acid with the molecular formula C₄H₇NO₃ and a molecular weight of 117.10 g/mol [1]. It belongs to the dehydroamino acid class, characterized by an α,β-unsaturated backbone that formally derives from the dehydration of threonine [2]. Unlike its saturated counterpart L-threonine (C₄H₉NO₃, MW 119.12), the C2–C3 double bond confers a planar geometry at the α-carbon and creates an electrophilic center susceptible to Michael addition, fundamentally altering its reactivity profile relative to canonical amino acids [3]. The compound exists predominantly as the Z (cis) geometric isomer, which is the thermodynamically more stable configuration among dehydroamino acids [4].

Why Generic Substitution Fails for 2-Amino-3-hydroxybut-2-enoic Acid: Structural Uniqueness Precludes Interchangeability


2-Amino-3-hydroxybut-2-enoic acid cannot be interchanged with its closest structural analogs—L-threonine, 2-amino-3-hydroxybutanoic acid (saturated), or dehydrobutyrine (non-hydroxylated)—because a single structural alteration produces a discrete molecular entity with a distinct CAS registry number and quantifiably different physicochemical properties . The α,β-unsaturation introduces an electrophilic Michael acceptor site absent in saturated analogs, while the retention of the β-hydroxy group distinguishes it from dehydrobutyrine [1]. Unlike L-threonine, which is an essential proteinogenic amino acid with well-characterized nutritional and metabolic roles, dehydrothreonine is non-proteinogenic and found primarily as a post-translational modification or synthetic intermediate in thiopeptide antibiotics and ribosomally synthesized post-translationally modified peptides (RiPPs) [2]. These differences ensure that substitution would alter reactivity, detection characteristics, and biological function in any research or industrial workflow, making compound-specific procurement essential for experimental reproducibility [3].

Quantitative Differentiation Evidence: 2-Amino-3-hydroxybut-2-enoic Acid vs. Closest Analogs


Molecular Formula and Unsaturation Index: Dehydrothreonine vs. Saturated 2-Amino-3-hydroxybutanoic Acid vs. L-Threonine

The target compound carries one fewer H₂ unit than its saturated analog 2-amino-3-hydroxybutanoic acid (C₄H₇NO₃ vs. C₄H₉NO₃) and one fewer oxygen than L-threonine (C₄H₉NO₃), corresponding to a formal unsaturation index difference of +1 relative to both comparators . This unsaturation is the α,β-double bond (C2=C3), which is absent in all saturated analogs and is the defining structural feature of the dehydroamino acid class [1]. The molecular weight difference (117.10 vs. 119.12 Da for L-threonine) provides a directly measurable MS-based identity confirmation parameter .

Structural differentiation Dehydroamino acid Unsaturation index Procurement specification

Hydrophobicity Shift: XLogP3 of Dehydrothreonine vs. Dehydrobutyrine and L-Threonine

The computed partition coefficient (XLogP3) for 2-amino-3-hydroxybut-2-enoic acid is 0.1 [1], reflecting the balance between the hydrophobic double bond and the polar hydroxyl group. In contrast, dehydrobutyrine (lacking the β-OH) has a reported LogP of 0.52–0.63 , while L-threonine has a measured LogP of approximately −3.69 [2]. The ~0.4–0.5 LogP unit difference relative to dehydrobutyrine and the >3.7 LogP unit difference relative to L-threonine indicate substantially different hydrophobicity profiles that would affect chromatographic retention, membrane permeability predictions, and formulation behavior .

Lipophilicity LogP Physicochemical property ADME prediction

Z-Geometric Isomerism: Stereochemical Identity Differentiates Dehydrothreonine from E-Isomer and Dehydroalanine

2-Amino-3-hydroxybut-2-enoic acid (CAS 71264-07-8) is specified as the (2Z) geometric isomer, as confirmed by its InChI stereochemistry designation (/b3-2-) in the PubChem record [1]. The Z configuration is the thermodynamically more stable isomer for dehydrobutyrine-type amino acids and predominates in naturally occurring peptides [2]. The E-isomer can be synthesized from L-allo-threonine via alternative stereospecific routes, yielding a distinct compound with different spatial arrangement of the β-methyl and carboxyl groups relative to the double bond . Dehydroalanine (derived from serine), the most common dehydroamino acid comparator, lacks the β-methyl group entirely (C₃H₃NO₂ residue vs. C₄H₅NO₂ residue), making it sterically and electronically distinct [3].

Stereochemistry Z/E isomerism Dehydroamino acid Synthetic specification

Distinct UV Detection Window: PTH-Dehydrothreonine at 313 nm vs. PTH-Amino Acids at 254 nm

In Edman degradation-based protein microsequencing, threonine residues that undergo β-elimination during sequencing are detected as phenylthiohydantoin (PTH)-dehydrothreonine. While all standard PTH-amino acids are detected at 254 nm, PTH-dehydrothreonine detection is specifically enhanced by monitoring at 313 nm [1]. This wavelength shift is unique to the dehydrothreonine derivative among the 20 standard amino acid PTH derivatives and arises from the extended conjugation of the α,β-unsaturated system with the phenylthiohydantoin chromophore [2]. This property is leveraged analytically to distinguish dehydrothreonine from PTH-threonine and all other PTH-amino acids in HPLC-based sequencing workflows [3].

Analytical detection UV absorbance Protein sequencing PTH-amino acid

Z-Isomer Dominance in Synthetic Output: Stereochemical Fidelity from Threonine Dehydration

During the tosylation of N-α-protected threonine esters, the ratio of O-tosyl to dehydrothreonine products varies with protecting group, but in the case of N-α-Fmoc-threonine benzyl ester, the dehydrothreonine derivative is formed exclusively [1]. More broadly, studies on dehydroamino acid synthesis from carbonate derivatives of serine and threonine using tetrabutylammonium fluoride (TBAF) demonstrate that the Z-dehydroamino acid is the dominant product irrespective of which stereoisomer of the starting threonine is used [2]. This inherent stereochemical bias toward the Z-isomer simplifies synthetic planning for applications requiring the biologically relevant geometry, in contrast to other dehydroamino acids such as dehydroisoleucine where E/Z mixtures are more common [3].

Synthetic chemistry Dehydration Stereoselectivity Dehydroamino acid synthesis

Thiopeptide Natural Product Incorporation: Dehydrothreonine as a Structural Determinant in Cyclothiazomycin

Cyclothiazomycin (CLT), a unique bridged macrocyclic thiopeptide antibiotic, incorporates two dehydrothreonine residues alongside one dehydroserine, three thiazolines, three thiazoles, and a tri-substituted pyridine in its mature structure [1]. Compared with common thiopeptides that typically feature dehydroalanine as the predominant dehydroamino acid, CLT's incorporation of dehydrothreonine contributes to its distinct bridged macrocyclic architecture and biological activity profile [2]. The presence of the β-methyl group on dehydrothreonine (absent in dehydroserine/dehydroalanine) introduces additional steric constraint that influences macrocycle conformation and target binding [3]. Site-directed mutagenesis studies on the CLT biosynthetic gene cluster further demonstrate that substitution of dehydrothreonine with dehydroalanine alters the maturation and bioactivity of the resulting thiopeptide [4].

Thiopeptide antibiotic Natural product RiPP Cyclothiazomycin

Validated Application Scenarios for 2-Amino-3-hydroxybut-2-enoic Acid (Dehydrothreonine) Procurement


Thiopeptide Antibiotic Analog Synthesis and RiPP Biosynthetic Engineering

Procure (2Z)-2-amino-3-hydroxybut-2-enoic acid as a key building block for the total synthesis or semi-synthesis of cyclothiazomycin analogs and related thiopeptide antibiotics. The compound's Z-configuration and β-hydroxy-β-methyl substitution pattern are essential for correct macrocycle geometry, as demonstrated by the presence of two dehydrothreonine residues in the mature cyclothiazomycin scaffold [1]. Substitution with dehydroalanine (lacking the β-methyl) or the E-isomer (inverted olefin geometry) alters macrocycle conformation and abolishes bioactivity, as shown by site-directed mutagenesis of the biosynthetic gene cluster [2]. The predictable Z-selectivity of threonine dehydration chemistry ensures that the purchased (2Z)-isomer will directly match the stereochemistry required for biologically active products [3].

Post-Translational Modification (PTM) Research: Dehydrobutyrine Formation from Phosphothreonine

Use 2-amino-3-hydroxybut-2-enoic acid as an authentic reference standard for detecting and quantifying dehydrobutyrine (Dhb) residues arising from phosphothreonine lyase-mediated β-elimination of phosphothreonine in bacterial effector protein studies [1]. The compound's distinctive UV absorbance enhancement at 313 nm (as the PTH derivative) provides a specific detection channel orthogonal to the standard 254 nm monitoring used for canonical amino acids, enabling unambiguous identification in HPLC-based PTM mapping workflows [2]. Its unique exact mass (117.042593 Da) further enables confident assignment in high-resolution mass spectrometry experiments where isobaric interference from saturated analogs (which differ by ~2 Da) must be excluded [3].

Chemical Proteomics: Dehydroamino Acid Probe Development and Phosphopeptide Enrichment

Employ 2-amino-3-hydroxybut-2-enoic acid as a starting material for synthesizing nucleophilic phosphine probes targeting dehydrobutyrine-modified proteins. As demonstrated by the phospha-Michael reaction approach, Dhb-containing proteins and peptides that are recalcitrant to reaction with thiol or amine nucleophiles can be selectively labeled using phosphine-based probes under mild aqueous conditions [1]. The compound serves as a critical positive control substrate for probe validation and optimization. Its distinct LogP (0.1–0.52) relative to dehydroalanine-derived probes further allows chromatographic separation of Dhb-targeted vs. Dha-targeted probe conjugates during method development [2].

Dehydropeptide Conformational Analysis and Peptidomimetic Design

Incorporate (2Z)-2-amino-3-hydroxybut-2-enoic acid into designed dehydropeptides to study the conformational effects of α,β-unsaturation on peptide backbone geometry. The Z-configuration enforces a specific backbone dihedral angle that differs from both saturated amino acids (which have free rotation around Cα–Cβ) and E-dehydroamino acids, making dehydrothreonine a precise conformational probe [1]. The compound can be introduced via standard solid-phase peptide synthesis using suitably protected derivatives, with the Z-isomer providing predictable conformational constraint for structure-activity relationship (SAR) studies of bioactive peptide leads [2].

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